Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride
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Overview
Description
Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is a chemical compound with the following structure:
C12H14N2OCl
It contains an indole ring system, which is a significant heterocyclic motif found in various natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties .
Preparation Methods
Synthetic Routes:: One synthetic route to obtain this compound involves the Fischer indole synthesis. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole product. Further transformations can lead to the desired ketone compound .
Industrial Production:: Specific industrial methods for large-scale production of Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride are not widely documented. the synthetic route mentioned above can be adapted for industrial purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone functionality can undergo oxidation reactions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aminoethyl group can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The major products depend on the specific reaction conditions and substituents present. For instance, reduction of the ketone group would yield the corresponding alcohol.
Scientific Research Applications
Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential therapeutic applications, although specific uses would require further research.
Industry: Possible applications in materials science or organic synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is unique due to its specific substituents, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and various pharmaceutical indole-based drugs .
Biological Activity
Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to serotonin receptor modulation and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 3-(2-aminoethyl)indol-5-YL methyl involves its interaction with various molecular targets within the body. Notably, it is known to act as an agonist for the serotonin receptor subtype 5-HT1F. This receptor is implicated in numerous physiological processes, including mood regulation and pain modulation. The compound's ability to bind to this receptor suggests potential applications in treating disorders linked to serotonin dysregulation, such as depression and migraine .
Interaction with Receptors
- 5-HT1F Receptor : Activation of this receptor has been associated with alleviating migraine symptoms and may have antidepressant effects .
- Enzyme Modulation : The compound may influence enzymes involved in cell proliferation, contributing to its anticancer properties by inducing apoptosis or alternative forms of cell death such as methuosis .
Biological Activity Studies
Several studies have evaluated the biological activity of 3-(2-aminoethyl)indol-5-YL methyl, focusing on its cytotoxic effects and receptor interaction.
Cytotoxicity
Research indicates that compounds similar to 3-(2-aminoethyl)indol-5-YL methyl exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study demonstrated that certain indole derivatives could induce cell death through mechanisms involving microtubule disruption and vacuolization .
Case Studies
- Anticancer Properties :
- A study assessed the cytotoxic effects of various indole derivatives on glioblastoma (GBM) cells. The results indicated that modifications at the indole positions significantly altered biological profiles, enhancing cytotoxicity through mechanisms such as inducing methuosis .
- Table 1 summarizes the findings from this study, illustrating the relationship between structural modifications and cytotoxic efficacy.
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound 1a | 10 | Induces methuosis |
Compound 2b | 5 | Microtubule disruption |
Compound 2j | 0.6 | Cytotoxicity via apoptosis |
- Serotonin Receptor Modulation :
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of indole derivatives are crucial for their therapeutic application. Studies have indicated moderate metabolic stability for these compounds, with some exhibiting hepatotoxicity at high concentrations (≥50 µM) . Furthermore, potential cardiotoxic effects were noted in vivo models, emphasizing the need for careful evaluation during drug development.
Properties
CAS No. |
4682-98-8 |
---|---|
Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12;/h2-3,6-7,14H,4-5,13H2,1H3;1H |
InChI Key |
NKRZJYIGPWYIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl |
Origin of Product |
United States |
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